1,4-Cyclohexanedimethanol

概述

描述

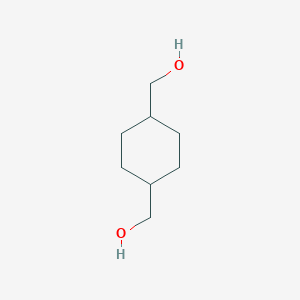

1,4-Cyclohexanedimethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid that is widely used in the production of polyester resins. This compound exists as a mixture of cis and trans isomers and is known for its excellent thermal stability, chemical resistance, and mechanical properties .

准备方法

1,4-Cyclohexanedimethanol can be synthesized through several methods:

Hydrogenation of Dimethyl Terephthalate: This is a widely used commercial method. Dimethyl terephthalate is first hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to this compound.

Hydrogenation of Bis(2-hydroxyethylene terephthalate): This method involves the selective hydrogenation of bis(2-hydroxyethylene terephthalate) obtained from waste poly(ethylene terephthalate).

化学反应分析

Hydrogenation Reactions

CHDM is synthesized via catalytic hydrogenation of dimethyl terephthalate (DMT) or poly(ethylene terephthalate) (PET). The process involves two primary steps:

-

Hydrogenation of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD):

-

Hydrogenation of DMCD to CHDM:

The cis/trans isomer ratio of CHDM is influenced by the catalyst type and reaction conditions .

Byproducts:

Catalytic Processes and Catalyst Performance

Recent advances highlight high-yield catalytic systems for CHDM synthesis:

Key Findings:

-

Pd/r-GO + og-CuZn enables PET depolymerization and hydrogenation in a two-step process, achieving 95% yield and high trans-isomer selectivity (70%) .

-

Re/AC catalysts enhance dispersion and basicity, improving hydrogenation efficiency .

(a) Polymerization Reactions

CHDM reacts with dicarboxylic acids (e.g., terephthalic acid) to form polyesters and polycarbonates :

-

Poly(ethylene terephthalate) (PET) modification: CHDM enhances hydrolytic stability and glass transition temperature () .

-

Polyketal copolymers: Synthesized via reaction with ketones, improving solubility and thermal stability .

(b) Esterification and Etherification

-

Primary hydroxyl groups react with acids or anhydrides to form esters (e.g., in lubricants).

-

Unlike 1,2- or 1,3-diols, CHDM does not form cyclic acetals with aldehydes/ketones due to its 1,4-diol configuration .

Solubility and Reaction Medium Effects

| Solvent | Solubility (g/100 g, 20°C) |

|---|---|

| Water | 92.0 |

| Methanol | 92.2 |

| Chloroform | 5.7 |

| Benzene | 1.1 |

High water solubility facilitates reactions in aqueous or polar media, while limited solubility in hydrocarbons restricts nonpolar applications .

Reaction Challenges

科学研究应用

Polymer Production

Polyester Synthesis

CHDM is widely used as a diol in the production of polyesters. It can be polymerized with dicarboxylic acids to form high-performance polyesters that exhibit excellent mechanical properties and thermal stability. These polyesters are utilized in various applications, including textiles, automotive components, and packaging materials.

Case Study: PET Modification

A notable application involves the upcycling of polyethylene terephthalate (PET) into CHDM. This process not only recycles waste PET but also produces CHDM that can be used to create high-value-added polyester materials. A multistage relay process has been developed that efficiently transforms PET into CHDM, demonstrating its potential in sustainable material production .

Coatings and Adhesives

CHDM is employed in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and durability. The incorporation of CHDM into resin formulations improves the mechanical properties and chemical resistance of the final products.

Data Table: Properties of CHDM-Based Coatings

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 200% |

| Hardness (Shore D) | 75 |

| Chemical Resistance | Excellent |

Pharmaceutical Applications

CHDM has been explored for use in pharmaceutical formulations. Its properties allow it to act as a solubilizing agent and stabilizer for various active pharmaceutical ingredients (APIs). Research indicates that CHDM can enhance the bioavailability of certain drugs when used in formulations.

Case Study: Drug Delivery Systems

A study investigated the use of CHDM in drug delivery systems for hydrophobic drugs. The results showed improved solubility and release profiles, suggesting that CHDM could play a significant role in developing more effective therapeutic agents .

Environmental Applications

CHDM has been studied for its potential role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for use in bioremediation strategies.

Case Study: Heavy Metal Removal

Research demonstrated that CHDM could effectively remove lead ions from contaminated water sources through complexation, highlighting its utility in environmental cleanup efforts .

Biosynthesis

Recent advancements have focused on the biosynthesis of CHDM using engineered microorganisms. This biotechnological approach offers a sustainable method for producing CHDM from renewable resources.

Data Table: Microbial Pathways for CHDM Production

| Microorganism | Pathway Description | Yield (%) |

|---|---|---|

| E. coli | Engineered to express CHDM biosynthetic pathway | 30 |

| Pseudomonas putida | Utilizes aromatic compounds for CHDM synthesis | 25 |

作用机制

The mechanism of action of 1,4-cyclohexanedimethanol primarily involves its role as a diol in polymerization reactions. It reacts with diacids to form polyesters through esterification. The molecular targets and pathways involved include the hydroxyl groups on the cyclohexane ring, which participate in the formation of ester bonds with carboxylic acids .

相似化合物的比较

1,4-Cyclohexanedimethanol can be compared with other similar compounds such as:

1,4-Cyclohexanedicarboxylic Acid: Both compounds are used in polyester production, but this compound is preferred for its better mechanical properties and lower melting point.

Ethylene Glycol: While ethylene glycol is also used in polyester production, this compound offers better thermal stability and chemical resistance.

1,3-Cyclohexanedimethanol: This compound has similar properties but differs in the position of the hydroxyl groups, which affects its reactivity and the properties of the resulting polymers.

生物活性

1,4-Cyclohexanedimethanol (CHDM) is a chemical compound with significant applications in the production of polyesters and other synthetic materials. This article delves into its biological activity, including toxicity assessments, genotoxicity studies, and its metabolic pathways. The findings are supported by various research studies and data tables.

Chemical Structure and Isomerism

This compound exists in two isomeric forms: cis and trans. The trans isomer is often preferred in industrial applications due to its higher melting point (67°C) compared to the cis isomer (43°C) . The compound's structural formula can be represented as follows:

- Cis-1,4-Cyclohexanedimethanol : Lower melting point, less stable.

- Trans-1,4-Cyclohexanedimethanol : Higher melting point, more stable.

Acute Toxicity

Acute toxicity studies indicate that CHDM has low toxicity. In a study involving rats, the median lethal dose (LD50) was found to be greater than 2000 mg/kg body weight for dermal exposure . This suggests that CHDM poses minimal risk under normal handling conditions.

Chronic Toxicity

In chronic toxicity studies where CHDM was administered via drinking water, the No Observed Adverse Effect Levels (NOAELs) were determined to be 479 mg/kg body weight for males and 754 mg/kg body weight for females. No significant clinical effects were observed at these doses .

Genotoxicity Assessments

Genotoxicity tests have demonstrated that CHDM does not exhibit genotoxic properties. In bacterial reverse mutation assays using Salmonella typhimurium, CHDM tested negative both with and without metabolic activation . Additionally, it did not induce chromosomal aberrations in in vitro tests using Chinese hamster lung cells or in vivo tests in rat bone marrow .

Summary of Genotoxicity Findings

| Test Type | Result |

|---|---|

| Bacterial Reverse Mutation Assay | Negative |

| In Vitro Chromosomal Aberration Test | Negative |

| In Vivo Bone Marrow Chromosomal Test | Negative |

Metabolic Pathways

Research has indicated that CHDM can be produced through microbial pathways utilizing renewable feedstocks. For instance, engineered microbial organisms have been developed that can synthesize CHDM from sugars via specific enzymatic pathways . This biotechnological approach not only provides an eco-friendly method for producing CHDM but also opens avenues for sustainable chemical manufacturing.

Case Studies and Applications

Case Study 1: Biocompatibility Testing

In a biocompatibility assessment for medical devices incorporating CHDM-based polymers, various tests were conducted including cytotoxicity and systemic toxicity evaluations. Results indicated that the materials were safe for use as they performed comparably to predicate devices .

Case Study 2: Upcycling PET Waste

Recent innovations have explored the upcycling of polyethylene terephthalate (PET) into CHDM. This process involves converting PET into polyethylene-1,4-cyclohexanedicarboxylate (PECHD), which is subsequently transformed into CHDM. This method not only provides a pathway for recycling plastic waste but also enhances the sustainability of chemical production .

属性

IUPAC Name |

[4-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQCDZDWXUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026712, DTXSID00274143, DTXSID60274144 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °C (cis-isomer), 283 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

166 °C, 330 °F OC | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0381 at 25 °C/4 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5 (Air = 1) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.08X10-4 mm Hg at 25 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, White waxy solid | |

CAS No. |

105-08-8, 3236-47-3, 3236-48-4 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C (cis-isomer), 67 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 1,4-Cyclohexanedimethanol is C8H16O2, and its molecular weight is 144.21 g/mol. []

A: Yes, various spectroscopic techniques have been employed to characterize this compound, including 1H and 13C nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, , ] These techniques provide information about the structure and bonding within the molecule.

A: Incorporating this compound into polyesters can significantly enhance their properties. Studies show improvements in hardness, scratch resistance, abrasion resistance, and chemical resistance compared to commonly used diacrylate monomers. [] This is attributed to the presence of the cyclohexyl ring in the CHDM structure.

A: Research indicates that the ratio of this compound to other monomers like ethylene glycol in copolymers directly influences their thermal properties. For example, increasing the this compound content can lead to higher glass transition temperatures and affect the melting behavior. [, ]

A: Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) random copolymers, incorporating CHDM, have been shown to be thermally stable above 380 °C. []

A: Yes, this compound can be produced via the catalytic hydrogenation of various starting materials, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethylene terephthalate) (BHET). [, ]

A: Research shows that supported Ru-Sn bimetallic catalysts exhibit high selectivity for this compound production. [] Additionally, Pd/C, Cu-based catalysts, and trimetallic RuPtSn catalysts have shown efficacy in the hydrogenation of relevant precursors to CHDM. [, ]

A: Different catalysts exhibit varying degrees of selectivity towards specific products. For instance, the selectivity of the bimetallic Ru-Sn/Al2O3 catalyst for this compound is attributed to the combined action of the Sn promoter and the alumina support. [] Similarly, specific ratios of metals in trimetallic catalysts like RuPtSn significantly impact the yield of CHDM. []

A: Yes, computational chemistry techniques, such as MP2 calculations, have been employed to explore the conformational space of this compound. [] These calculations provide insights into the molecule's preferred conformations and their relative stabilities.

A: Studies have shown that the incorporation of this compound, compared to other diols, can significantly influence the properties of the resulting polymers. For instance, the rigid structure of the CHDM unit in PETG copolymers plays a crucial role in controlling their crystallization behavior. [] Additionally, the presence of bulky substituents, like those introduced by this compound, can impact the degradation rate of poly(amide-ester)s. []

A: Yes, this compound has been utilized in the synthesis of biodegradable polymers. For example, poly(amide-ester)s incorporating CHDM along with various amino acids have been synthesized and studied for their biodegradability. []

A: Research suggests that the presence of this compound can influence the biodegradation rate of polymers. In the case of poly(amide-ester)s, incorporating CHDM led to a slower degradation rate compared to polymers without it. [] This highlights the potential for tailoring polymer degradation by adjusting the CHDM content.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。